3-(4-Isopropylphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopropylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is an azetidine derivative, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(4-Isopropylphenyl)azetidin-3-ol, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the intramolecular amination of organoboronates .
Industrial Production Methods: Industrial production methods for azetidines often involve catalytic processes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts has been reported . These methods are efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Isopropylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the azetidine ring and the isopropylphenyl group.
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include sodium borohydride for reduction reactions and organometal reagents for alkylation . Microwave irradiation is also employed to facilitate certain reactions, such as the one-pot synthesis of nitrogen-containing heterocycles .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions with sodium borohydride can yield diastereoselective products .
Scientific Research Applications
3-(4-Isopropylphenyl)azetidin-3-ol has several scientific research applications. In medicinal chemistry, azetidines are explored for their potential as amino acid surrogates and peptidomimetics . They are also used in the synthesis of functionally decorated heterocyclic compounds with biological relevance . Additionally, azetidines are valuable in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenyl)azetidin-3-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and undergo ring-opening reactions . These reactions can lead to the formation of biologically active compounds with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(4-Isopropylphenyl)azetidin-3-ol include other azetidine derivatives, such as 3-vinylazetidin-3-ols and 3-vinyloxetan-3-ols . These compounds share the azetidine ring structure but differ in their substituents and reactivity.
Uniqueness: The presence of the isopropylphenyl group enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3 |
InChI Key |
CXLKWQHXPBDCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.